molecular formula C10H20N2 B102171 4,4'-Bipiperidine CAS No. 15336-72-8

4,4'-Bipiperidine

Cat. No. B102171
CAS RN: 15336-72-8
M. Wt: 168.28 g/mol
InChI Key: PRNRUOJLUPUJDN-UHFFFAOYSA-N
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Description

4,4'-Bipiperidine derivatives are a group of heterocyclic compounds that have gained attention due to their multifunctional nature and potential applications in various fields of research and technology. These derivatives are known for their redox activity and electrochromic properties, which make them suitable for use in materials and compounds that exhibit interesting phenomena such as chromism. The derivatives, including viologens and monoquats, are responsive to solvents, mediums, and environmental changes, making them valuable in novel applications .

Synthesis Analysis

The synthesis of 4,4'-Bipiperidine derivatives and related compounds involves several methods. One approach is the palladium/copper(I)-cocatalyzed Negishi coupling, which allows for the direct synthesis of 4-arylpiperidines. This method involves the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides and triflates, providing a general procedure for the synthesis of these compounds . Additionally, the synthesis of aminomethylated fluoropiperidines, which are important as bifunctional building blocks for pharmaceuticals, involves the regioselective bromofluorination of certain piperidine precursors .

Molecular Structure Analysis

The molecular structure of 4,4'-Bipiperidine derivatives is crucial for their function. For instance, the co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid exhibit synthon polymorphism and pseudopolymorphism, indicating the distinct structural roles of the bipyridine nitrogen atoms . Moreover, rigid, cross-conjugated macrocycles have been synthesized as cyclic alternatives to 4,4'-bipyridines, demonstrating the importance of molecular structure in supramolecular chemistry .

Chemical Reactions Analysis

The chemical reactions involving 4,4'-Bipiperidine derivatives are influenced by their interaction with enzymes such as cytochrome P450s. For example, 4-Aminopiperidines are metabolized by cytochrome P450s, with CYP3A4 playing a major role in their N-dealkylation reaction. Molecular interactions and the reactivity of side chain hydrogens are critical for the direction of catalysis, which is important for drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-Bipiperidine derivatives are characterized by various spectroscopic techniques. Studies using FT-IR, FT-Raman, and UV spectroscopy, along with density functional methods, have provided insights into the molecular structure, vibrational spectra, and electronic properties of these compounds. For instance, the analysis of 4-Hydroxypiperidine revealed the occurrence of intra-molecular charge transfer and the importance of hyperconjugative interactions for molecular stability . Similarly, the vibrational spectra and NBO analysis of 4-Aminomethylpiperidine confirmed the presence of intra-molecular hydrogen bonds and electron delocalization .

Scientific Research Applications

Tyrosinase Inhibition

4,4'-Bipiperidine derivatives have been synthesized and tested as tyrosinase inhibitors, showing potent inhibition, particularly with 4′-methylbenzyl substitution. These compounds are considered leads for future drug design. Molecular dynamics simulations and molecular mechanics force field (MMFF) approaches were used to calculate important QSAR molecular descriptors, demonstrating the compound's potential in medicinal chemistry (Khan et al., 2005).

Magnetic Properties in Coordination Chemistry

The reaction of 4,4'-bipiperidine with copper(II) bromide in aqueous HBr led to the formation of salts with unique crystal structures and magnetic properties. These compounds demonstrate different behaviors supported by the two-halide superexchange pathway, offering insights into coordination chemistry and materials science (Wikaira et al., 2016).

Building Blocks for Responsive Compounds and Materials

Mono- and di-quaternized 4,4'-bipyridine derivatives, including those derived from 4,4'-bipiperidine, have found numerous applications across various disciplines. These derivatives are characterized by their redox activity and electrochromic aptitude, making them critical in developing multifunctional, chromic materials/compounds that respond to the solvent/medium and the environment (Papadakis, 2019).

Catalysis in Organic Synthesis

4,4'-Bipiperidine-based complexes have been used as catalysts in various organic reactions, including olefin epoxidation with hydrogen peroxide and the enantioselective Henry reaction. These applications highlight the compound's significance in enhancing reaction efficiency and selectivity in synthetic chemistry (Mikhalyova et al., 2012); (Noole et al., 2010).

Water Treatment Technology

A loose, negatively charged nanofiltration membrane with tailored selectivity for removing perfluoroalkyl substances was fabricated using a mix of piperazine and bipiperidine. This innovative application demonstrates the compound's potential in developing advanced water treatment technologies (Boo et al., 2018).

Safety And Hazards

4,4’-Bipiperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is currently no information available on the future directions of 4,4’-Bipiperidine .

Relevant Papers Relevant papers on 4,4’-Bipiperidine include a review on Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials .

properties

IUPAC Name

4-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNRUOJLUPUJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352918
Record name 4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bipiperidine

CAS RN

15336-72-8
Record name 4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bipiperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
305
Citations
Y Li, J Zhang, J Xiang, H Hu, H Zhong… - ACS Applied Materials & …, 2022 - ACS Publications
The efficiency of metal halide perovskite solar cells (PSCs) has dramatically increased over the past decade (formerly 3.8%, now 25.5%). It has been widely demonstrated that the …
Number of citations: 7 pubs.acs.org
R Tanaka, A Okazawa, N Kojima, N Matsushita - Chemistry Letters, 2018 - journal.csj.jp
A molecular salt with a bulky cation and anion, (H 2 bipip)(H) 2 [Fe(CN) 6 ] (1) (H 2 bipip 2+ : 4,4′-bipiperidine-1,1′-diium), has been prepared. The salt comprises protons (H + ) as …
Number of citations: 4 www.journal.csj.jp
R Di Fabio, G Alvaro, C Griffante, DA Pizzi… - Journal of medicinal …, 2011 - ACS Publications
A large body of compelling preclinical evidence supports the clinical use of neurokinin (NK) receptor antagonists in a plethora of CNS and non-CNS therapeutic areas. The significant …
Number of citations: 27 pubs.acs.org
AP Phillips, J Mentha - Journal of the American Chemical Society, 1955 - ACS Publications
VI RX= a, CH3I b, C2H6I C,«-C3H7I somewhat labile and certain compounds of this type are readily transformed into related pyridine derivatives. In the catalytic hydrogenation of the …
Number of citations: 18 pubs.acs.org
MR Shehata, MM Shoukry, MA Mabrouk… - Journal of …, 2016 - Taylor & Francis
[Pd(BHEP)Cl 2 ] (BHEp = 1,4-bis(2-hydroxyethyl)piperazine) was synthesized and characterized. The palladium center has a typical square-planar geometry with a tetrahedral distortion…
Number of citations: 17 www.tandfonline.com
HR Kricheldorf, J Awe - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
4,4′‐Bipiperidine (3a), 1,2‐bis(4‐piperidinyl)ethane (3b) and 1,3‐bis(4‐piperidinyl)propane (3c) were condensed with the dichloroformates of p‐phenylene, 2‐methyl‐1,4‐phenylene …
Number of citations: 17 onlinelibrary.wiley.com
HR Kricheldorf, J Awe - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
4,4′‐Alkylenedioxydiphenols (3a–e), prepared from α,ω‐dibromoalkanes and hydroquinone, were converted with phosgen to the corresponding dichloroformates 4a–e, which were …
Number of citations: 37 onlinelibrary.wiley.com
F Steinke, N Stock - Zeitschrift für anorganische und allgemeine …, 2021 - Wiley Online Library
A systematic study of the systems M 2+ /H 4 L/KOH/H 2 O, with M 2+ =Mg 2+ , Ca 2+ , Sr 2+ , Ba 2+ and H 4 L=N,N’‐4,4’‐bipiperidine‐bis(methylenephosphonic acid) was carried out …
Number of citations: 1 onlinelibrary.wiley.com
MR Shehata, MM Shoukry, MS Ragab - Journal of Molecular Structure, 2018 - Elsevier
Conclusion The present study aims to describe the formation equilibria of binary and binuclear Pd (AEMP)(H 2 O) 2 2+ complexes with some selected DNA constituents, peptides and …
Number of citations: 6 www.sciencedirect.com
MR Shehata, MM Shoukry, S Ali - Journal of Coordination …, 2012 - Taylor & Francis
The Pd(dmen)Cl 2 , where dmen = N,N-dimethethylenediamine, was synthesized and characterized by elemental analysis and spectroscopy. The complex-formation equilibria in the …
Number of citations: 6 www.tandfonline.com

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